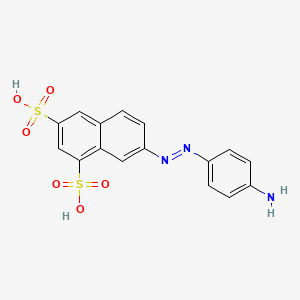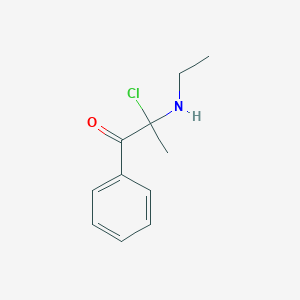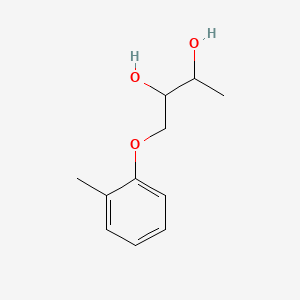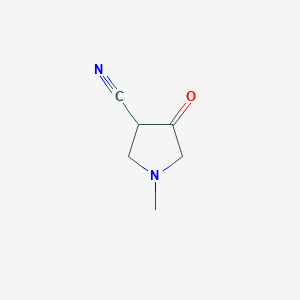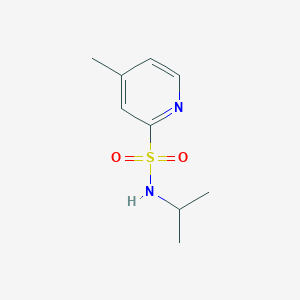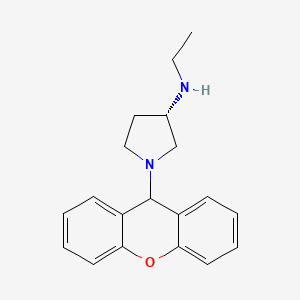
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- is a chemical compound with the molecular formula C19H22N2O and a molecular weight of 294.39 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, an ethyl group, and a xanthene moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- involves several steps. One common method includes the reaction of 9H-xanthene-9-carbaldehyde with N-ethylpyrrolidine in the presence of a suitable catalyst . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- can be compared with other similar compounds, such as:
3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, D-®-: This is the enantiomer of the L-(S)- form and may exhibit different biological activities.
N-ethyl-1-(9H-xanthen-9-yl)pyrrolidin-3-amine: A similar compound with slight structural variations that can affect its chemical properties and applications.
The uniqueness of 3-Pyrrolidinamine, N-ethyl-1-(9H-xanthen-9-yl)-, L-(S)- lies in its specific stereochemistry and the resulting effects on its chemical and biological properties.
Propriétés
Numéro CAS |
52963-47-0 |
|---|---|
Formule moléculaire |
C19H22N2O |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
(3S)-N-ethyl-1-(9H-xanthen-9-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C19H22N2O/c1-2-20-14-11-12-21(13-14)19-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)19/h3-10,14,19-20H,2,11-13H2,1H3/t14-/m0/s1 |
Clé InChI |
VHOQCSPRSPJIAH-AWEZNQCLSA-N |
SMILES isomérique |
CCN[C@H]1CCN(C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
SMILES canonique |
CCNC1CCN(C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13954269.png)
![N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)
![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)



